molecular formula C21H24N2O5S B2690006 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1005293-37-7

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2690006
CAS No.: 1005293-37-7
M. Wt: 416.49
InChI Key: QFJQUYYIORVZLY-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of quinoline, benzodioxine, and sulfonamide, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 2-methylpropanoyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the corresponding amide. This intermediate is further reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide apart from similar compounds is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14(2)21(24)23-9-3-4-15-12-16(5-7-18(15)23)22-29(25,26)17-6-8-19-20(13-17)28-11-10-27-19/h5-8,12-14,22H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJQUYYIORVZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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